Phenanthrene-3,4-oxide
CAS No.: 39834-45-2
Cat. No.: VC21151783
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39834-45-2 |
|---|---|
| Molecular Formula | C14H10O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene |
| Standard InChI | InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H |
| Standard InChI Key | SHJAOFFXDWCMOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
Phenanthrene-3,4-oxide has the molecular formula C₁₄H₁₀O with a molecular weight of 194.23 g/mol . The compound consists of three fused benzene rings characteristic of the phenanthrene skeleton, with an epoxide group bridging the carbon atoms at positions 3 and 4 . This epoxide functionality creates a strained three-membered ring containing oxygen, which significantly influences the compound's reactivity and stereochemical properties.
Synonyms and Identifiers
The compound is known by several alternative names in scientific literature and chemical databases:
Stereochemistry and Racemization Properties
Stereochemical Characteristics
Phenanthrene-3,4-oxide contains a stereogenic center due to the epoxide functionality at the 3,4-position, making it capable of existing as optical isomers . Research has demonstrated that when prepared from optically pure precursors, phenanthrene-3,4-oxide exhibits optical activity, confirming its chiral nature .
Racemization Behavior
A particularly noteworthy characteristic of phenanthrene-3,4-oxide is its spontaneous racemization at ambient temperature . This thermal racemization process has significant implications for both its isolation and biological activity. The spontaneous conversion between enantiomeric forms means that maintaining optical purity of this compound presents a considerable challenge for researchers studying its stereochemistry and biological effects.
This racemization behavior parallels that observed in the related compound benzo[c]phenanthrene 3,4-oxide, which undergoes thermal racemization with a barrier to racemization (ΔG≠) of 24.6 kcal/mol at 29°C . The racemization of these arene oxides provides valuable insights into the conformational dynamics and energy barriers associated with these reactive metabolites.
| Compound | Racemization Barrier | Temperature | Reference |
|---|---|---|---|
| Phenanthrene-3,4-oxide | Racemizes spontaneously | Ambient temperature | |
| Benzo[c]phenanthrene 3,4-oxide | ΔG≠ 24.6 kcal/mol (103.0 kJ/mol) | 29°C |
Biological Significance
Metabolic Pathway Role
Phenanthrene-3,4-oxide represents an important intermediate in the mammalian metabolism of phenanthrene . The formation of this arene oxide is generally considered to be the initial step in the metabolic processing of phenanthrene in mammalian systems. This metabolic transformation is typically catalyzed by cytochrome P450 enzymes, which introduce oxygen across the 3,4-position of the aromatic ring system.
Following its formation, phenanthrene-3,4-oxide can undergo further metabolic transformations, including:
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Hydrolysis by epoxide hydrolase to form dihydrodiols, specifically the trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene and cis-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene
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Conjugation with glutathione via glutathione S-transferases
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Rearrangement to phenols
The metabolic fate of phenanthrene-3,4-oxide has significant implications for understanding the toxicological properties of phenanthrene and related polycyclic aromatic hydrocarbons.
Toxicological Implications
Arene oxides, in general, are considered potentially reactive metabolites that can bind to cellular macromolecules, including proteins and DNA, which may contribute to toxicity. The ability of phenanthrene-3,4-oxide to racemize spontaneously at ambient temperature may influence its biological activity and potential toxicity, as different enantiomers can exhibit varying biological effects.
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